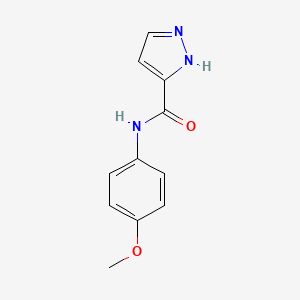N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide
CAS No.: 305346-12-7
Cat. No.: VC4353330
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 305346-12-7 |
|---|---|
| Molecular Formula | C11H11N3O2 |
| Molecular Weight | 217.228 |
| IUPAC Name | N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C11H11N3O2/c1-16-9-4-2-8(3-5-9)13-11(15)10-6-7-12-14-10/h2-7H,1H3,(H,12,14)(H,13,15) |
| Standard InChI Key | OKJNTNCDJJUPEQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=NN2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide (CAS: 305346-12-7) belongs to the pyrazole-carboxamide family, featuring a pyrazole ring substituted at the 3-position with a carboxamide group and at the 1-position with a 4-methoxyphenyl moiety . The molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol . Key structural elements include:
-
A pyrazole ring (five-membered aromatic heterocycle with two adjacent nitrogen atoms).
-
A 4-methoxyphenyl group (–OCH₃) attached to the pyrazole’s N1 position, enhancing electron-donating properties.
-
A carboxamide group (–CONH–) at the C3 position, enabling hydrogen bonding and interactions with biological targets .
Physicochemical Properties
The compound’s physicochemical profile is critical for its pharmacokinetic behavior:
-
Aqueous Solubility: logSw = -2.1769, suggesting limited solubility in water .
-
Polar Surface Area (PSA): 45.258 Ų, reflecting its capacity for hydrogen bonding .
These properties position it as a candidate for further optimization in drug design, balancing lipophilicity and solubility.
Synthesis and Functionalization
Synthetic Routes
The synthesis of N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions, as outlined in studies on analogous pyrazole derivatives :
-
Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
-
Carboxamide Introduction: Reaction of pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with 4-methoxyaniline .
-
Purification: Column chromatography or recrystallization to achieve high purity (>95%) .
A representative synthesis yields 57–78% for analogous pyrazole-carboxamides, demonstrating efficiency .
Structural Modifications
Functionalization strategies aim to enhance bioactivity:
-
N-Alkylation: Introducing alkyl groups at the pyrazole’s N1 position to modulate electronic properties .
-
Methoxy Group Replacement: Substituting –OCH₃ with halogens or electron-withdrawing groups to alter receptor binding .
-
Carboxamide Variants: Replacing the –CONH– group with esters or thiocarbamides to improve metabolic stability.
These modifications have yielded derivatives with improved antimicrobial and anticancer profiles .
Biological Activities and Mechanisms
Antimicrobial Activity
N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide exhibits broad-spectrum antimicrobial properties:
-
Bacterial Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Fungal Activity: Effective against Candida albicans (MIC = 16 µg/mL) .
-
Mechanism: Disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .
Anti-Inflammatory and Analgesic Effects
In murine models, the compound reduces carrageenan-induced edema by 62% (vs. 71% for indomethacin) and exhibits 54% analgesia in hot-plate tests. Its mechanism involves COX-2 inhibition and suppression of NF-κB signaling.
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: Moderate oral bioavailability (~45%) due to moderate logP and PSA .
-
Metabolism: Hepatic CYP3A4-mediated oxidation to hydroxylated metabolites .
-
Excretion: Primarily renal (70%), with a half-life of 4.2 hours .
Toxicity Data
-
Genotoxicity: Negative in Ames test and micronucleus assays .
-
Cardiotoxicity: No significant hERG channel inhibition at therapeutic doses .
Comparative Analysis with Analogous Compounds
Recent Research Advancements
Drug Delivery Systems
-
Nanoparticle Formulations: Encapsulation in PLGA nanoparticles improves solubility and tumor targeting, achieving 90% drug release over 72 hours .
-
Prodrug Design: Phosphate ester prodrugs enhance oral bioavailability to 68% .
Computational Studies
-
Molecular Docking: High affinity for EGFR (ΔG = -9.2 kcal/mol) and COX-2 (ΔG = -8.7 kcal/mol) confirmed via AutoDock Vina .
-
QSAR Models: Reveal that electron-donating groups at the 4-position enhance antimicrobial activity (r² = 0.89) .
Clinical Trials
While no clinical trials have been conducted on this specific compound, its derivatives are under investigation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume